molecular formula C14H10N4S B267989 1,2'-bis(1H-benzimidazole)-2-thiol

1,2'-bis(1H-benzimidazole)-2-thiol

Cat. No. B267989
M. Wt: 266.32 g/mol
InChI Key: NMBPCOFHJSUBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2'-bis(1H-benzimidazole)-2-thiol, also known as BBIT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIT is a heterocyclic compound that contains two benzimidazole rings and a thiol group. It has a molecular formula of C13H10N4S and a molecular weight of 270.31 g/mol. BBIT is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The exact mechanism of action of 1,2'-bis(1H-benzimidazole)-2-thiol is not fully understood. However, it has been proposed that 1,2'-bis(1H-benzimidazole)-2-thiol exerts its antimicrobial and antitumor activity by inhibiting the activity of enzymes such as DNA topoisomerase and DNA gyrase. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to interact with cellular proteins and disrupt their normal function, leading to cell death.
Biochemical and Physiological Effects:
1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to exhibit antioxidant activity and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1,2'-bis(1H-benzimidazole)-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1,2'-bis(1H-benzimidazole)-2-thiol is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1,2'-bis(1H-benzimidazole)-2-thiol has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. 1,2'-bis(1H-benzimidazole)-2-thiol can also be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 1,2'-bis(1H-benzimidazole)-2-thiol. One potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antimicrobial agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to exhibit excellent antimicrobial activity against various bacteria and fungi, and further research could lead to the development of new drugs to combat antibiotic-resistant infections. Another potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antitumor agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to possess antitumor activity against various cancer cell lines, and further research could lead to the development of new drugs to treat cancer. Additionally, 1,2'-bis(1H-benzimidazole)-2-thiol could be used as a starting material for the synthesis of new heterocyclic compounds with potential applications in various fields.

Synthesis Methods

1,2'-bis(1H-benzimidazole)-2-thiol can be synthesized through a simple one-pot reaction between o-phenylenediamine and carbon disulfide in the presence of a base such as potassium hydroxide. The reaction yields 1,2'-bis(1H-benzimidazole)-2-thiol as a white crystalline solid. The synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol is relatively simple and can be carried out on a large scale.

Scientific Research Applications

1,2'-bis(1H-benzimidazole)-2-thiol has been extensively studied for its potential applications in various fields such as material science, medicinal chemistry, and biochemistry. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

1,2'-bis(1H-benzimidazole)-2-thiol

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1H-benzimidazole-2-thione

InChI

InChI=1S/C14H10N4S/c19-14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,17,19)

InChI Key

NMBPCOFHJSUBLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S

Origin of Product

United States

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